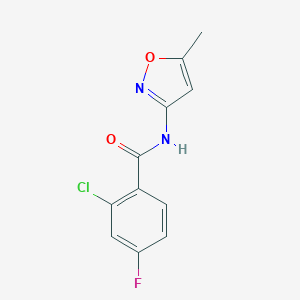
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-chlorophenoxy)-2-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-chlorophenoxy)-2-methylpropanamide is a synthetic compound that belongs to the class of selective androgen receptor modulators (SARMs). It is also known as Ostarine or MK-2866. This compound has gained popularity in the scientific community due to its potential applications in the field of medicine and sports.
Wirkmechanismus
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-chlorophenoxy)-2-methylpropanamide works by selectively binding to androgen receptors in the body. This leads to an increase in protein synthesis and muscle growth, as well as a decrease in muscle breakdown. It also has a positive effect on bone density, making it a potential treatment for osteoporosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include an increase in muscle mass and strength, as well as an improvement in bone density. It has also been shown to have a positive effect on insulin sensitivity and lipid metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(1,3-benzodioxol-5-ylmethyl)-2-(4-chlorophenoxy)-2-methylpropanamide in lab experiments is its selectivity for androgen receptors, which reduces the risk of side effects. However, one limitation is that it may not be suitable for use in certain types of studies, such as those involving female subjects or those investigating the effects of long-term use.
Zukünftige Richtungen
There are several potential future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-2-(4-chlorophenoxy)-2-methylpropanamide. These include further studies on its potential use in the treatment of muscle wasting and osteoporosis, as well as its potential use in the treatment of hormone-related cancers. There is also potential for research on its effects on other physiological processes, such as inflammation and immune function.
Synthesemethoden
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-(4-chlorophenoxy)-2-methylpropanamide involves the reaction of 4-chlorophenoxyacetic acid with 1,3-benzodioxole in the presence of a coupling agent. The resulting product is then reacted with 2-methylpropanoyl chloride to obtain the final product.
Wissenschaftliche Forschungsanwendungen
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-chlorophenoxy)-2-methylpropanamide has been extensively studied for its potential applications in the field of medicine. It has been shown to have anabolic effects on muscle tissue and bone, making it a potential treatment for conditions such as osteoporosis and muscle wasting. It has also been studied for its potential use in the treatment of breast cancer and other hormone-related cancers.
Eigenschaften
Molekularformel |
C18H18ClNO4 |
|---|---|
Molekulargewicht |
347.8 g/mol |
IUPAC-Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-chlorophenoxy)-2-methylpropanamide |
InChI |
InChI=1S/C18H18ClNO4/c1-18(2,24-14-6-4-13(19)5-7-14)17(21)20-10-12-3-8-15-16(9-12)23-11-22-15/h3-9H,10-11H2,1-2H3,(H,20,21) |
InChI-Schlüssel |
FJONZIFFQLDHDQ-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)NCC1=CC2=C(C=C1)OCO2)OC3=CC=C(C=C3)Cl |
Kanonische SMILES |
CC(C)(C(=O)NCC1=CC2=C(C=C1)OCO2)OC3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-cyano-N-[2-(hydroxymethyl)phenyl]benzenesulfonamide](/img/structure/B263013.png)
![4-[(4-Hydroxypiperidin-1-yl)sulfonyl]benzonitrile](/img/structure/B263014.png)





![2-chloro-N-[4-(dimethylamino)phenyl]-4-fluorobenzamide](/img/structure/B263024.png)

![N-[2-(2-thienyl)ethyl]-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B263039.png)